N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide
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Overview
Description
N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide is a useful research compound. Its molecular formula is C11H10ClN7 and its molecular weight is 275.7. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide is the enzyme dihydropteroate synthase (EC 2.5.1.15) . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for DNA replication and cell division .
Mode of Action
N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide acts as an inhibitor of the enzyme dihydropteroate synthase . This enzyme catalyzes the formation of dihydropteroate from p-aminobenzoic acid and dihydropteridine-hydroxymethyl-pyrophosphate . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting DNA replication and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthase by N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide affects the folic acid synthesis pathway . This leads to a decrease in the availability of folic acid, which is essential for DNA replication and cell division . The downstream effect is the inhibition of bacterial growth, as the bacteria are unable to replicate their DNA and divide .
Result of Action
The molecular and cellular effects of N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide’s action result in the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound inhibits DNA replication and cell division, thereby stopping the proliferation of bacteria .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical environment.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide is a compound of significant interest due to its potential biological activities. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the cyano and chloropyridazine moieties is particularly noteworthy, as these groups are often associated with various pharmacological effects.
Molecular Formula: C12H12ClN5O
Molecular Weight: 263.71 g/mol
CAS Number: [insert CAS number if available]
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Interaction with Receptors: The structural components allow for potential interactions with various receptors, which could modulate physiological responses.
- Antimicrobial Properties: Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties against certain pathogens.
Antimicrobial Activity
A study conducted on related pyrazole derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 16 | S. aureus |
Compound B | 32 | E. coli |
This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays on cancer cell lines revealed that compounds structurally related to this compound exhibited significant antiproliferative effects. For example, a derivative demonstrated IC50 values in the low micromolar range against HeLa cells, indicating potential for further development as an anticancer agent .
Case Studies
A notable case study involved the synthesis of a series of pyrazole derivatives, including our compound of interest. The derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results indicated that certain modifications to the pyrazole ring enhanced efficacy, suggesting a structure-activity relationship worth exploring further .
Properties
IUPAC Name |
N'-[2-(6-chloropyridazin-3-yl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN7/c1-18(2)7-14-11-8(5-13)6-15-19(11)10-4-3-9(12)16-17-10/h3-4,6-7H,1-2H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJNALWCCGZNST-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=NN=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NN1C2=NN=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.